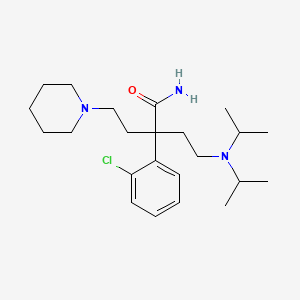
Mannuronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-甘露糖醛酸: 是一种从甘露糖衍生的糖醛酸单糖。它是海藻酸的组成部分,海藻酸是一种主要存在于褐藻中的多糖。 这种化合物也被整合到一些细菌荚膜多糖中 。D-甘露糖醛酸由于其独特的化学性质,在各种生物和工业过程中发挥着重要作用。
准备方法
合成路线和反应条件
D-甘露糖醛酸可以通过D-甘露糖的氧化合成。该过程通常涉及使用强氧化剂,如硝酸或溴水。必须仔细控制反应条件,以确保甘露糖中伯醇基的选择性氧化为羧酸基,形成D-甘露糖醛酸。
工业生产方法
D-甘露糖醛酸的工业生产通常涉及从褐藻中提取,它以海藻酸的形式存在。提取过程包括以下步骤:
收获和干燥: 收获褐藻并干燥以降低水分含量。
提取: 用碱性溶液处理干燥的海藻以提取海藻酸。
纯化: 然后通过沉淀和过滤工艺纯化海藻酸。
化学反应分析
反应类型
D-甘露糖醛酸会发生各种化学反应,包括:
氧化: 进一步氧化可以将D-甘露糖醛酸转化为其他糖醛酸。
还原: 还原反应可以将D-甘露糖醛酸还原回D-甘露糖。
取代: 取代反应可以在羟基上发生,导致形成酯或醚。
常见试剂和条件
氧化剂: 硝酸,溴水。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 酰氯,卤代烷。
主要产品
氧化: 产生其他糖醛酸。
还原: 产生D-甘露糖。
取代: 产生D-甘露糖醛酸的酯或醚。
科学研究应用
化学
在化学中,D-甘露糖醛酸被用作合成各种复杂分子的构件。其独特的结构允许形成各种化学衍生物。
生物学
D-甘露糖醛酸是细菌荚膜多糖的组成部分,荚膜多糖在细菌毒力和免疫逃避中起着至关重要的作用。它也参与生物膜的形成。
医学
在医学中,D-甘露糖醛酸衍生物因其潜在的抗炎和免疫调节特性而被探索。由于其生物相容性和生物降解性,它们也被研究用于药物递送系统。
工业
作用机制
D-甘露糖醛酸发挥其作用的机制涉及它与特定分子靶标和途径的相互作用。在细菌系统中,它有助于荚膜多糖的结构完整性,有助于免疫逃避。在药物递送中,其生物相容性使其能够形成能够以受控方式包裹和释放治疗剂的水凝胶。
相似化合物的比较
类似化合物
L-古洛糖醛酸: 海藻酸的另一个组成部分,羟基构型不同。
葡萄糖醛酸: 一种类似的从葡萄糖衍生的糖醛酸。
半乳糖醛酸: 从半乳糖衍生,常见于果胶中。
独特性
D-甘露糖醛酸由于其特殊的构型及其在海藻酸结构中的作用而独一无二。 与更常见于陆地植物的葡萄糖醛酸和半乳糖醛酸不同,D-甘露糖醛酸主要存在于海洋藻类中,赋予其独特的特性和应用 .
属性
CAS 编号 |
6906-37-2 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1 |
InChI 键 |
AEMOLEFTQBMNLQ-VANFPWTGSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
手性 SMILES |
[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O |
规范 SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
eta-D-mannuronic acid M2000 mannuronic acid mannuronic acid mannuronic acid, (beta-D)-isomer mannuronic acid, (D)-isomer mannuronic acid, (L)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


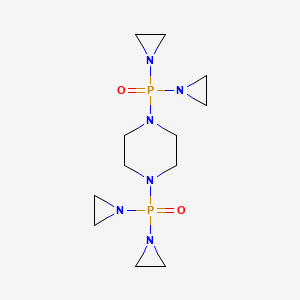

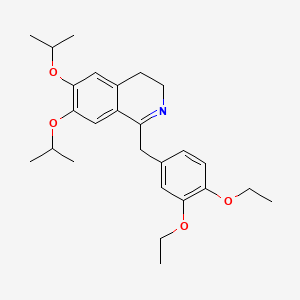
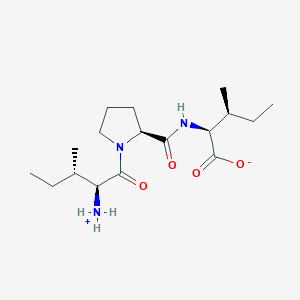
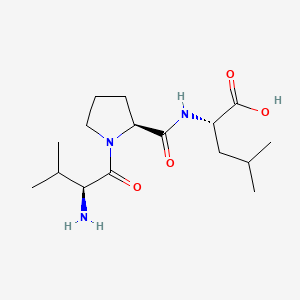

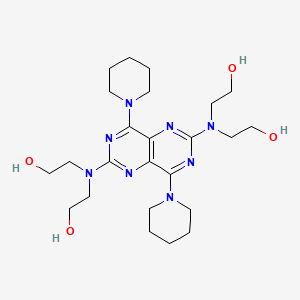
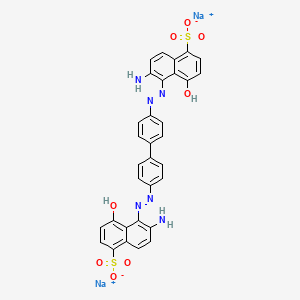
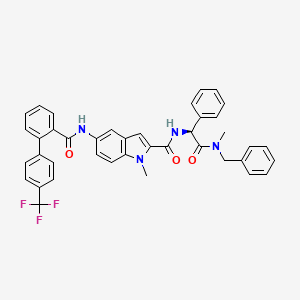


![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met](/img/structure/B1670760.png)
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth](/img/structure/B1670761.png)
